Methyl (3R,4S)-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl (3R,4S)-3-methylpiperidine-4-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4S)-3-methylpiperidine-4-carboxylate can be achieved through various methods. One common approach involves the enantioselective synthesis using a lipase-mediated resolution protocol. This method starts with commercially available diallylamine, followed by ring-closing metathesis (RCM) and SN2 displacement reactions . The use of Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar enantioselective techniques. The use of immobilized enzymes and optimized reaction conditions ensures high yield and purity, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4S)-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3R,4S)-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
BSPJTLUXMCHYGU-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC1CNCCC1C(=O)OC |
Origin of Product |
United States |
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